molecular formula C12H23Br B14588103 1-Bromo-1-hexylcyclohexane CAS No. 61539-85-3

1-Bromo-1-hexylcyclohexane

Cat. No.: B14588103
CAS No.: 61539-85-3
M. Wt: 247.21 g/mol
InChI Key: USEPSUOFDKNCHV-UHFFFAOYSA-N
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Description

1-Bromo-1-hexylcyclohexane is an organic compound that belongs to the class of alkyl halides It consists of a cyclohexane ring substituted with a bromine atom and a hexyl group at the same carbon atom

Preparation Methods

1-Bromo-1-hexylcyclohexane can be synthesized through several methods:

    Free Radical Bromination: This involves the bromination of 1-hexylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

    Addition of Hydrogen Bromide: Another method involves the addition of hydrogen bromide (HBr) to 1-hexylcyclohexene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom.

    Industrial Production: Industrially, the compound can be produced using large-scale bromination reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-1-hexylcyclohexane undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.

    Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to 1-hexylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Bromo-1-hexylcyclohexane has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other functionalized compounds.

    Biology: In biological research, it can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.

    Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-1-hexylcyclohexane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with cellular components, leading to potential antimicrobial effects.

Comparison with Similar Compounds

1-Bromo-1-hexylcyclohexane can be compared with other similar compounds such as:

    1-Bromohexane: Similar in structure but lacks the cyclohexane ring, making it less sterically hindered and more reactive in certain reactions.

    Bromocyclohexane: Contains a bromine atom on a cyclohexane ring but lacks the hexyl group, resulting in different reactivity and applications.

    1-Bromo-2-hexylcyclohexane: A positional isomer with the bromine atom at a different position, leading to variations in chemical behavior.

Properties

CAS No.

61539-85-3

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

1-bromo-1-hexylcyclohexane

InChI

InChI=1S/C12H23Br/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h2-11H2,1H3

InChI Key

USEPSUOFDKNCHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCCCC1)Br

Origin of Product

United States

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